N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1796948-06-5) is a bicyclic carboxamide derivative built on a rigid 8-azabicyclo[3.2.1]oct-2-ene scaffold with an N-phenylethyl substituent. The molecular formula is C₁₆H₂₀N₂O (MW 256.34 g/mol), and its computed XLogP3 is 2.8 with a topological polar surface area (TPSA) of 32.3 Ų.

Molecular Formula C16H20N2O
Molecular Weight 256.349
CAS No. 1796948-06-5
Cat. No. B2771977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
CAS1796948-06-5
Molecular FormulaC16H20N2O
Molecular Weight256.349
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C16H20N2O/c19-16(17-12-11-13-5-2-1-3-6-13)18-14-7-4-8-15(18)10-9-14/h1-7,14-15H,8-12H2,(H,17,19)
InChIKeyMKEIMMBPTKKYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1796948-06-5): Sourcing & Baseline Characterization for Research Procurement


N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1796948-06-5) is a bicyclic carboxamide derivative built on a rigid 8-azabicyclo[3.2.1]oct-2-ene scaffold with an N-phenylethyl substituent [1]. The molecular formula is C₁₆H₂₀N₂O (MW 256.34 g/mol), and its computed XLogP3 is 2.8 with a topological polar surface area (TPSA) of 32.3 Ų [1]. The compound belongs to a class of 8-azabicyclo[3.2.1]oct-2-ene derivatives that have been described in patent literature as monoamine neurotransmitter re-uptake inhibitors [2] and as nicotinic acetylcholine receptor (nAChR) ligands [3]. It is commercially available from screening compound suppliers such as Life Chemicals (product code F6471-2855) at ≥90% purity as confirmed by LCMS and/or NMR [4].

Why N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the 8-azabicyclo[3.2.1]oct-2-ene carboxamide series, even minor N-substituent changes can produce substantial shifts in receptor selectivity and physicochemical profile. Patent literature demonstrates that the 8-azabicyclo[3.2.1]oct-2-ene scaffold can be tuned to target monoamine transporters (serotonin, dopamine, noradrenaline) [1] or nicotinic acetylcholine receptors [2] depending on the nature of the N-substituent and ring modifications. For closely related chemotypes, the phenethyl moiety has been shown to confer distinct opioid receptor pharmacology: in the 8-azabicyclo[3.2.1]octane series, the N-phenethyl-substituted analog RWJ-413216 demonstrated high-affinity mu-opioid receptor binding (Ki = 0.26 nM) in contrast to its N,N-diethyl precursor RWJ-394674, which was delta-opioid selective (Ki δ = 0.24 nM; Ki μ = 72 nM) [3]. This demonstrates that the phenethyl substituent is not merely a generic hydrophobic appendage but a pharmacophoric determinant. For N-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide specifically, the combination of the phenethyl urea-type carboxamide linkage with the unsaturated bicyclic core creates a unique hydrogen-bonding and conformational profile distinct from saturated tropane analogs and N-phenyl or N-benzyl counterparts.

Quantitative Differentiation Evidence for N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1796948-06-5) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: N-(2-Phenylethyl) vs. N-Phenyl 8-Azabicyclo[3.2.1]oct-2-ene-8-carboxamide

The target compound exhibits a computed XLogP3 of 2.8 [1], reflecting the contribution of the two-carbon ethyl linker between the urea nitrogen and the phenyl ring. In comparison, the N-phenyl analog (CAS 1797892-65-9, C₁₄H₁₆N₂O, MW 228.29 g/mol) is predicted to have a lower XLogP due to the absence of the ethylene spacer, as the phenyl ring is directly attached to the carboxamide nitrogen . The phenylethyl group in the target compound adds approximately 28 Da in molecular weight and increases the rotatable bond count to 3 (vs. an expected 1–2 for the N-phenyl analog), enhancing conformational flexibility while simultaneously raising lipophilicity. This intermediate lipophilicity (XLogP3 = 2.8) places the compound within the favorable range for both CNS penetration (typically XLogP 2–5) and aqueous solubility, offering a balanced profile.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Predictions

The target compound has a computed TPSA of 32.3 Ų, which is in the low range favorable for CNS penetration (the widely cited threshold for good BBB penetration is TPSA < 60–70 Ų) [1]. This value is derived from the single urea-type carbonyl oxygen (hydrogen bond acceptor count = 1) and the single carboxamide N–H (hydrogen bond donor count = 1). In contrast, analogs with additional polar substituents on the phenyl ring (e.g., N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, CAS not specified) would exhibit substantially higher TPSA values due to the three methoxy oxygen atoms, reducing predicted CNS permeability [2]. The target compound's low TPSA combined with moderate XLogP3 (2.8) positions it in the favorable 'CNS MPO' (Multiparameter Optimization) chemical space, making it a suitable starting point for CNS-targeted programs.

CNS drug design Blood-brain barrier TPSA

Vendor-Supplied Purity Specification vs. Peer 8-Azabicyclo[3.2.1]oct-2-ene Analogs

N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is commercially available from Life Chemicals (product code F6471-2855) with a documented purity of ≥90%, confirmed by LCMS and/or 400 MHz ¹H NMR data [1]. Pricing scales from $81.00 (1 mg) to $103.50 (5 mg), indicating a research-grade screening compound [1]. In comparison, many closely related 8-azabicyclo[3.2.1]oct-2-ene carboxamide analogs (e.g., N-phenyl, N-diphenylmethyl, or N-benzodioxolyl variants) are listed by the same vendor class with similar purity specifications (≥90–95%), but the target compound's phenylethyl urea substructure is less commonly stocked across multiple suppliers, making Life Chemicals a primary verified source [1]. The availability of both micromolar-scale (2 μmol for $85.50) and milligram-scale (1–5 mg) quantities facilitates both initial screening and follow-up hit validation from a single supplier with consistent quality documentation.

Compound quality control Purity specification Procurement

Scaffold Conformational Pre-organization: Unsaturated 8-Azabicyclo[3.2.1]oct-2-ene vs. Saturated 8-Azabicyclo[3.2.1]octane Analogs

The target compound features an 8-azabicyclo[3.2.1]oct-2-ene core with a double bond between C2 and C3, which imposes conformational rigidity on the bicyclic scaffold compared to the fully saturated 8-azabicyclo[3.2.1]octane system [1]. This unsaturation eliminates two sp³ centers and introduces an sp²-hybridized region that alters the spatial orientation of the N-carboxamide substituent relative to the bridgehead nitrogen. In the saturated 8-azabicyclo[3.2.1]octane scaffold used in clinically advanced mu-opioid receptor antagonists (e.g., axelopran, TD-1211), the fully saturated ring system provides greater conformational flexibility and distinct pharmacokinetic properties [2]. The unsaturated analog offers a more conformationally constrained pharmacophore, which can be advantageous for enhancing target selectivity by reducing the entropic penalty upon receptor binding. The 8-azabicyclo[3.2.1]oct-2-ene scaffold has been specifically claimed in patents as monoamine neurotransmitter re-uptake inhibitors [3] and as nicotinic acetylcholine receptor ligands [4], whereas the saturated octane scaffold dominates in opioid receptor modulator patents [2].

Conformational restriction Scaffold rigidity Structure-activity relationships

Phenethyl Urea Motif: Hydrogen-Bonding Architecture vs. N-Benzyl and N-Diphenylmethyl Carboxamide Analogs

The target compound incorporates a urea-type carboxamide linkage (N–C(=O)–N) connecting the phenylethyl group to the 8-azabicyclo[3.2.1]oct-2-ene scaffold, with a single hydrogen bond donor (N–H, count = 1) and a single hydrogen bond acceptor (C=O, count = 1) [1]. This provides a geometrically defined H-bond donor/acceptor pair capable of engaging biological targets through a specific double-hydrogen-bond motif. By comparison, the N-diphenylmethyl analog (CAS not specified in primary literature) bears two phenyl rings on a single carbon, introducing steric bulk that may preclude the same H-bonding geometry, while the N-benzyl analog (phenyl-CH₂–NH–C(=O)) retains the H-bond donor but with a shorter and conformationally distinct spacer. The two-carbon ethylene linker in the target compound positions the phenyl ring at an optimal distance from the carboxamide, potentially enabling π–π stacking interactions with aromatic residues in target binding pockets without steric interference from the bicyclic core.

Hydrogen bonding Urea pharmacophore Molecular recognition

Recommended Research and Procurement Application Scenarios for N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1796948-06-5)


CNS-Focused High-Throughput Screening Library Enrichment

With a computed XLogP3 of 2.8 and TPSA of 32.3 Ų, this compound resides in the favorable CNS drug-like chemical space [1]. Its physicochemical profile (MW 256.34, 1 HBD, 1 HBA) aligns with key CNS MPO criteria, making it a strong candidate for inclusion in neuroscience-targeted screening libraries. Procurement at the 2 μmol scale ($85.50) enables initial single-concentration screening, with milligram quantities available for confirmatory dose-response testing from the same supplier [2].

Monoamine Transporter and Nicotinic Receptor SAR Probe Synthesis

The 8-azabicyclo[3.2.1]oct-2-ene scaffold is established in the patent literature as a core structure for monoamine neurotransmitter re-uptake inhibitors (dopamine, serotonin, noradrenaline) [3] and nicotinic acetylcholine receptor ligands [4]. The phenylethyl urea substituent provides a synthetically accessible diversification point for SAR exploration. Researchers studying transporter selectivity or nAChR modulation can use this compound as a reference scaffold for systematic N-substituent variation.

Conformational Restriction Studies in GPCR and Ion Channel Drug Design

The C2=C3 unsaturation in the 8-azabicyclo[3.2.1]oct-2-ene core imposes conformational rigidity absent in saturated 8-azabicyclo[3.2.1]octane analogs [1]. This property is valuable for studying the effects of conformational pre-organization on receptor binding entropy and selectivity, particularly for programs investigating tropane-derived CNS agents where scaffold rigidity can differentiate target engagement profiles.

Hydrogen-Bonding Pharmacophore Validation in Structure-Based Drug Design

The urea-type carboxamide linkage provides a geometrically defined hydrogen-bond donor/acceptor pair (1 HBD, 1 HBA) with a two-carbon spacer to the phenyl ring [1]. This architecture is suitable for validating predicted H-bonding interactions in molecular docking models, serving as a tool compound to test computational predictions of binding poses before committing to more complex synthetic analogs with additional functional groups.

Quote Request

Request a Quote for N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.